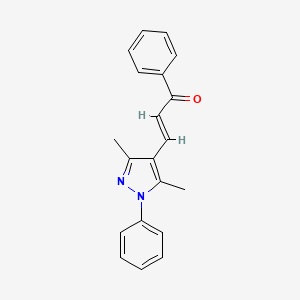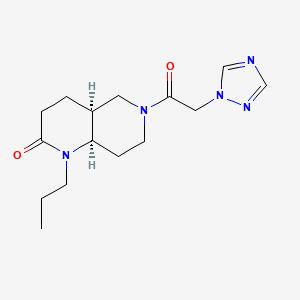
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one, also known as chalcone, is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. Chalcone is a yellow crystalline solid that is synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
Chalcone exerts its therapeutic effects through various mechanisms of action, including inhibition of cell proliferation, induction of apoptosis, modulation of signaling pathways, and regulation of gene expression. Chalcone has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase and inhibiting the expression of cyclins and cyclin-dependent kinases. Chalcone has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Chalcone has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which play a crucial role in inflammation and cancer. Chalcone has also been shown to regulate gene expression by inhibiting the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Chalcone has various biochemical and physiological effects, including inhibition of enzyme activity, modulation of gene expression, and regulation of signaling pathways. Chalcone has been shown to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase, which play a crucial role in inflammation and cancer. Chalcone has also been shown to modulate gene expression by inhibiting the expression of various genes involved in inflammation and cancer. Chalcone has been shown to regulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which play a crucial role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for lab experiments, including its easy synthesis, low cost, and availability. Chalcone can be synthesized through various methods, and its synthesis is relatively simple and cost-effective. Chalcone is also readily available, making it an ideal compound for lab experiments. However, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has some limitations for lab experiments, including its low solubility in water and its instability under certain conditions. Chalcone has low solubility in water, which can limit its use in aqueous solutions. Chalcone is also unstable under certain conditions, such as high temperature and pH, which can affect its stability and activity.
Orientations Futures
Chalcone has several potential future directions for scientific research, including its use as a novel therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Chalcone can be modified to enhance its therapeutic properties, such as its solubility and stability, which can improve its efficacy and safety. Chalcone can also be used in combination with other compounds to enhance its therapeutic effects, such as chemotherapy drugs and natural compounds. Additionally, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one can be used as a lead compound for the development of new drugs with improved efficacy and safety. Further research is needed to explore the potential therapeutic applications of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one and its derivatives, as well as their underlying mechanisms of action.
Conclusion
In conclusion, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. Chalcone can be synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Chalcone has various advantages for lab experiments, including its easy synthesis, low cost, and availability, but also has some limitations, including its low solubility and instability. Chalcone has several potential future directions for scientific research, including its use as a novel therapeutic agent for various diseases and its modification to enhance its therapeutic properties.
Méthodes De Synthèse
Chalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Perkin's reaction. Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst, resulting in the formation of 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one. Aldol condensation involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst, resulting in the formation of a β-hydroxyketone intermediate, which is then dehydrated to form 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one. Perkin's reaction involves the condensation of an aromatic acid with an aldehyde in the presence of a base catalyst, resulting in the formation of an α,β-unsaturated acid, which is then decarboxylated to form 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, antidiabetic, antifungal, and antioxidant properties. Chalcone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest, as well as inhibiting angiogenesis and metastasis. Chalcone has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes, as well as reducing oxidative stress. Chalcone has been studied for its potential antidiabetic effects by improving glucose uptake and insulin sensitivity. Chalcone has also been shown to have antifungal properties by inhibiting the growth of various fungal species, including Candida albicans. Additionally, 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-19(13-14-20(23)17-9-5-3-6-10-17)16(2)22(21-15)18-11-7-4-8-12-18/h3-14H,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKERUQQAIAGGOA-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5439703.png)

![1-(4-fluorobenzoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5439729.png)


![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5439751.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5439756.png)
![4-(1-{[1-(methoxyacetyl)-3-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5439761.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5439767.png)

![1-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxy-2,3-dimethylphenyl)-1H-imidazole](/img/structure/B5439802.png)
![1-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5439806.png)
![3-ethyl-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5439811.png)